2-(Difluoromethoxy)-6-fluorobenzyl amine
Description
Introduction and Chemical Identity
2-(Difluoromethoxy)-6-fluorobenzyl amine stands as a remarkable example of contemporary fluorinated organic chemistry, representing the intersection of synthetic innovation and pharmaceutical development. This compound belongs to the class of substituted benzyl amines, specifically characterized by the presence of both a difluoromethoxy group and a fluorine atom on the benzene ring structure. The strategic incorporation of fluorine atoms into organic molecules has become increasingly important in drug discovery, as these modifications often enhance metabolic stability, bioavailability, and binding affinity to biological targets. The compound's unique structural features make it particularly valuable as a building block in the synthesis of more complex pharmaceutical intermediates and potential therapeutic agents.
The chemical identity of this compound is defined by its distinctive substitution pattern on the benzene ring, which creates specific electronic and steric effects that influence its reactivity and interactions. The presence of multiple fluorine atoms contributes to its enhanced lipophilicity and membrane permeability, properties that are crucial for its potential applications in medicinal chemistry. Understanding the fundamental chemical identity of this compound provides the foundation for its utilization in various synthetic applications and research endeavors.
Historical Context and Discovery
The development of this compound emerged from the broader historical context of fluorine chemistry advancement in pharmaceutical research. The systematic introduction of fluorine into organic molecules gained significant momentum in the late twentieth century, as researchers recognized the profound impact that fluorine substitution could have on molecular properties. The difluoromethoxy group, in particular, represents a sophisticated synthetic target that combines the benefits of fluorine incorporation with the versatility of ether functionality.
The historical development of difluoromethylation chemistry has been marked by significant methodological advances, particularly in late-stage functionalization techniques. These developments have enabled chemists to introduce difluoromethoxy groups into complex molecular architectures with greater efficiency and selectivity. The emergence of this compound as a commercially available research compound reflects the maturation of these synthetic methodologies and the growing recognition of fluorinated building blocks in drug discovery programs.
The compound's appearance in chemical databases and commercial catalogs represents the culmination of decades of research into fluorinated aromatic systems and their synthetic accessibility. The historical trajectory of fluorine chemistry has consistently moved toward more complex and functionally diverse fluorinated molecules, with this compound exemplifying this evolutionary progression in molecular design and synthetic capability.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular structure and substitution pattern. The compound name indicates the specific positions of functional groups on the benzene ring, with the difluoromethoxy group located at the 2-position and the fluorine atom at the 6-position relative to the benzyl amine substituent. This nomenclature system ensures unambiguous identification and communication within the scientific community.
Classification of this compound places it within multiple overlapping categories that reflect its diverse structural features and potential applications. As an aromatic amine, it belongs to a fundamental class of organic compounds characterized by the presence of an amino group attached to an aromatic ring system. The compound is further classified as a fluorinated organic molecule, highlighting the significance of its multiple fluorine substituents in determining its chemical and biological properties. Additionally, its categorization as a substituted benzyl amine emphasizes its structural relationship to other pharmaceutically relevant compounds in this chemical class.
The compound's classification extends to its role as a synthetic building block in medicinal chemistry, where it serves as a versatile intermediate for the construction of more complex molecular architectures. This functional classification reflects its utility in drug discovery programs and its potential as a starting material for pharmaceutical development. The systematic approach to nomenclature and classification ensures proper categorization within chemical databases and facilitates efficient retrieval of relevant information for research purposes.
Registration and Identification Parameters
The comprehensive registration and identification of this compound involves multiple standardized systems that collectively provide unambiguous chemical identification across various research and commercial contexts. These identification parameters serve as essential tools for chemical database management, literature searching, and regulatory compliance in pharmaceutical development programs. The systematic approach to compound identification ensures accurate communication and prevents confusion that could arise from structural ambiguity or nomenclature variations.
Chemical Abstracts Service Registry (1354951-46-4)
The Chemical Abstracts Service registry number 1354951-46-4 serves as the primary unique identifier for the hydrochloride salt form of this compound. This registry number provides an unambiguous reference point that transcends nomenclature variations and language barriers, enabling precise identification across international research communities. The Chemical Abstracts Service system represents the most comprehensive chemical registry database, containing millions of chemical substances with their associated structural and property information.
The assignment of Chemical Abstracts Service number 1354951-46-4 reflects the formal registration of this compound within the global chemical information infrastructure. This registration process involves detailed structural verification and cross-referencing to ensure that each registry number corresponds to a unique chemical entity. The systematic nature of Chemical Abstracts Service registration provides researchers with confidence in compound identification and facilitates accurate literature searching and data retrieval.
It is important to note that the free base form of this compound carries a different Chemical Abstracts Service registry number, specifically 1153055-77-6. This distinction reflects the fundamental principle that different forms of the same compound, such as free base versus salt forms, receive separate registry numbers due to their distinct molecular compositions and properties. The maintenance of separate registrations ensures precise identification and prevents confusion between structurally related but chemically distinct entities.
Molecular Formula Variations (Free Base vs. Hydrochloride Salt)
The molecular formula variations between the free base and hydrochloride salt forms of this compound illustrate important principles of chemical formulation and salt formation in pharmaceutical chemistry. The free base form carries the molecular formula C₈H₈F₃NO, reflecting the core structure without additional ionic components. This formula accounts for eight carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom, representing the fundamental molecular composition of the compound.
The hydrochloride salt form exhibits the molecular formula C₈H₉ClF₃NO, which includes an additional hydrogen atom and one chlorine atom compared to the free base. This molecular formula variation results from the protonation of the amino group and the association with a chloride ion, forming a stable salt structure. The formation of hydrochloride salts represents a common practice in pharmaceutical chemistry, as these salts often exhibit improved solubility, stability, and handling characteristics compared to their corresponding free bases.
The molecular weight differences between these forms reflect the addition of hydrogen chloride to form the salt. The free base form has a molecular weight of approximately 191.15 grams per mole, while the hydrochloride salt exhibits a molecular weight of 227.61 grams per mole. This weight difference corresponds precisely to the addition of one molecule of hydrogen chloride (36.46 grams per mole), confirming the stoichiometric relationship between the two forms and validating the structural assignments.
| Parameter | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₈H₈F₃NO | C₈H₉ClF₃NO |
| Molecular Weight | 191.15 g/mol | 227.61 g/mol |
| Chemical Abstracts Service Number | 1153055-77-6 | 1354951-46-4 |
| MDL Number | MFCD12088134 | MFCD20731225 |
Structural Representation Systems
The structural representation of this compound employs multiple standardized systems that provide different levels of detail and serve various analytical purposes. The Simplified Molecular Input Line Entry System representation for the hydrochloride salt is documented as "NCC1=C(F)C=CC=C1OC(F)F.[H]Cl", which provides a linear notation that captures the complete molecular structure including the salt formation. This representation system enables efficient computational processing and database searching while maintaining structural precision.
The International Chemical Identifier system provides another layer of structural representation, with the free base form having the identifier "InChI=1S/C8H8F3NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H,4,12H2". This standardized representation facilitates cross-database compatibility and ensures consistent structural interpretation across different software platforms. The International Chemical Identifier system has become increasingly important for chemical database interoperability and web-based chemical information systems.
The International Chemical Identifier Key provides a compressed, fixed-length representation that enables efficient searching and comparison of chemical structures. For the free base form, this key is documented as "PNMHMPGHBYONJG-UHFFFAOYSA-N", while the hydrochloride salt form has the key "DWSHGBUTBUFECI-UHFFFAOYSA-N". These keys facilitate rapid database searches and enable efficient identification of duplicate structures across different chemical databases and information systems.
| Representation System | Free Base | Hydrochloride Salt |
|---|---|---|
| Simplified Molecular Input Line Entry System | C1=CC(=C(C(=C1)F)CN)OC(F)F | NCC1=C(F)C=CC=C1OC(F)F.[H]Cl |
| International Chemical Identifier | InChI=1S/C8H8F3NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H,4,12H2 | InChI=1S/C8H8F3NO.ClH/c9-6-2-1-3-7(5(6)4-12)13-8(10)11;/h1-3,8H,4,12H2;1H |
| International Chemical Identifier Key | PNMHMPGHBYONJG-UHFFFAOYSA-N | DWSHGBUTBUFECI-UHFFFAOYSA-N |
| MDL Number | MFCD12088134 | MFCD20731225 |
Structure
2D Structure
Properties
IUPAC Name |
[2-(difluoromethoxy)-6-fluorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMHMPGHBYONJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₉ClF₃NO
- Molecular Weight : 227.61 g/mol
- Functional Groups : The compound features a difluoromethoxy group and a fluorinated benzylamine backbone, which are known to enhance the pharmacological properties of compounds in drug design.
Medicinal Chemistry
The unique structure of 2-(difluoromethoxy)-6-fluorobenzylamine suggests several applications in medicinal chemistry:
- Lead Compound for Drug Development : Its fluorinated structure may improve lipophilicity and metabolic stability, making it a candidate for further optimization in drug discovery processes.
- Therapeutic Targeting : The compound may interact with biological receptors or enzymes relevant to therapeutic areas such as oncology and neurology. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific biological targets.
Interaction Studies
Research indicates that compounds with similar structures have shown efficacy in targeting adenosine receptors, which are implicated in various diseases including cancer, neurological disorders, and inflammatory conditions. Although specific interaction studies for this compound are still emerging, the potential for it to exhibit similar properties exists .
Fluorinated Compounds in Oncology
Research has highlighted the role of fluorinated compounds in cancer therapy. For instance, similar compounds targeting adenosine receptors have been investigated for their potential in treating non-small cell lung cancer (NSCLC) and other malignancies . The efficacy of these compounds suggests that 2-(difluoromethoxy)-6-fluorobenzylamine may also possess therapeutic potential.
Neurological Applications
Fluorinated benzylamines have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. Given its structural similarities to known neuroactive compounds, 2-(difluoromethoxy)-6-fluorobenzylamine could be explored for applications in treating neurodegenerative diseases or cognitive disorders .
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-6-fluorobenzyl amine exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
2-Fluoro-6-methoxybenzylamine
- Structure : Benzylamine core with a methoxy (-OCH₃) group at position 2 and fluorine at position 4.
- Molecular Formula: C₈H₁₀FNO.
- Key Differences :
2-Amino-6-fluorobenzylamine (CAS 175277-93-7)
- Structure: Benzylamine with an amino (-NH₂) group at position 2 and fluorine at position 5.
- Molecular Formula : C₇H₉FN₂.
- Key Differences: The amino group introduces basicity and reactivity in nucleophilic substitution reactions, unlike the inert difluoromethoxy group.
3-(Trifluoromethoxy)benzamide Derivatives
- Key Differences :
- The trifluoromethoxy (-OCF₃) group provides stronger electron-withdrawing effects than difluoromethoxy, enhancing antibacterial activity in such derivatives.
- Synthesis: Involves coupling with benzoyl chloride under anhydrous conditions, differing from the direct alkylation routes used for 2-(difluoromethoxy)-6-fluorobenzyl amine .
2-(2-Fluoroethoxy)benzo[d]thiazol-6-amine
- Structure: Benzothiazole core with a fluoroethoxy (-OCH₂CH₂F) group at position 2 and an amino group at position 6.
- Key Differences: The benzothiazole ring system confers fluorescence properties, making it suitable as a probe for studying DNA topoisomerase II activity. Reactivity: The amino group enables conjugation with radiolabels (e.g., ¹⁸F), unlike the non-reactive benzylamine in the target compound .
5-(Difluoromethoxy)-1H-benzimidazole Derivatives
- Key Differences: The difluoromethoxy group is part of a benzimidazole ring system, which is critical for proton pump inhibition in gastroesophageal therapies.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |
|---|---|---|---|---|
| This compound | C₈H₈F₃NO | 191.153 | -OCF₂H, -F | Pharmaceutical intermediates |
| 2-Fluoro-6-methoxybenzylamine | C₈H₁₀FNO | 155.17 | -OCH₃, -F | Organic synthesis |
| 2-Amino-6-fluorobenzylamine | C₇H₉FN₂ | 140.16 | -NH₂, -F | Biochemical research |
| R-151 (Nitroimidazooxazine) | C₁₄H₁₃F₃N₄O₄ | 382.27 | -OCF₃, -NO₂ | Antibacterial agents |
| 2-(2-Fluoroethoxy)benzo[d]thiazol-6-amine | C₉H₉FN₂OS | 228.25 | -OCH₂CH₂F, -NH₂ | Topoisomerase II probes |
Biological Activity
2-(Difluoromethoxy)-6-fluorobenzyl amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine atoms is known to enhance the pharmacological properties of compounds, making them more effective as therapeutic agents.
- Chemical Formula : CHFNO
- Molecular Weight : 201.15 g/mol
- CAS Number : 1153055-77-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism involves:
- Inhibition of Enzymatic Activity : Similar to other fluorinated compounds, it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins .
- Cell Signaling Modulation : The compound is believed to influence cell signaling pathways related to inflammation and apoptosis, potentially leading to reduced inflammatory responses and tumor growth.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Effects
Studies have shown that fluorinated compounds can significantly suppress the activity of COX enzymes, which are implicated in inflammatory processes. For instance, derivatives with similar structures have demonstrated IC values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Potential
Fluorinated compounds often show enhanced anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis and metastasis by modulating signaling pathways associated with tumor progression.
Table 1: Summary of Biological Activity Studies
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The presence of fluorine enhances lipophilicity, potentially improving absorption rates.
- Metabolism : It is likely metabolized by cytochrome P450 enzymes, which may affect its bioavailability and efficacy.
- Elimination : The compound's stability under physiological conditions suggests a favorable elimination profile, reducing the risk of toxicity.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(Difluoromethoxy)-6-fluorobenzyl amine?
Answer:
The synthesis typically involves two key steps: (1) introduction of the difluoromethoxy group and (2) reduction to the benzylamine.
- Step 1: Difluoromethoxy Introduction
A nucleophilic substitution reaction using a benzyl chloride precursor and difluoromethoxide (generated from difluoromethyl precursors under basic conditions). For example, NaH in THF can facilitate such substitutions (see analogous fluoroalkoxy syntheses in ). - Step 2: Amine Formation
Reduction of a nitrile intermediate (e.g., via catalytic hydrogenation with Pd/C) or reductive amination of a carbonyl group.
Example Protocol:
Basic: What analytical techniques are critical for characterizing purity and structure?
Answer:
- NMR Spectroscopy
- HPLC-MS
- Elemental Analysis
Verify %C, %H, %N against theoretical values (e.g., C: 50.27%, H: 4.21%, N: 7.33% for C₈H₈F₃NO) .
Advanced: How can regioselectivity challenges during difluoromethoxy introduction be addressed?
Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electronic Effects : Fluorine’s electron-withdrawing nature directs electrophilic substitution to the para position. Use directing groups (e.g., sulfonamides) to control reaction sites .
- Steric Hindrance : Bulky reagents favor substitution at less hindered positions. For example, 6-fluoro groups may hinder meta-substitution, favoring ortho/para selectivity .
- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps (see fluorinated ether studies in ).
Advanced: What are the stability concerns under oxidative or acidic conditions?
Answer:
- Oxidative Degradation :
The benzylamine group is prone to oxidation, forming imine or nitrile byproducts. Use antioxidants (e.g., BHT) during synthesis and storage. Overoxidation of sulfides to sulfones (as seen in pantoprazole synthesis ) is a parallel risk. - pH Sensitivity :
Under acidic conditions, the amine may protonate, altering solubility. Stability studies (pH 1–10, 25–40°C) are recommended, with HPLC monitoring for degradation peaks .
Advanced: How can computational methods predict the compound’s reactivity in drug design?
Answer:
- DFT Studies :
Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the difluoromethoxy group’s electron-withdrawing effect lowers HOMO energy, reducing susceptibility to oxidation . - Molecular Docking :
Simulate interactions with biological targets (e.g., enzymes with fluorophilic binding pockets). The fluorine atoms enhance binding via halogen bonds .
Advanced: How to resolve contradictions in reported synthetic yields?
Answer:
Discrepancies often arise from:
- Reagent Purity : Impure starting materials (e.g., 2-chloro-6-fluorobenzyl chloride) reduce yields. Use GC-MS to verify precursors .
- Reaction Scale : Small-scale reactions may report higher yields due to better mixing. Pilot studies at 1–5 mmol scale are advised before scaling up .
- Byproduct Formation : Over-alkylation or incomplete reduction can lower yields. Optimize stoichiometry (e.g., 1.2 eq NaH for substitution) .
Basic: What purification strategies are effective for this compound?
Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate amine products from unreacted nitriles .
- Recrystallization : Dissolve in hot ethanol, then cool to -20°C for crystal formation (melting point ~209–211°C, similar to fluorinated benzimidazoles ).
- Distillation : For liquid intermediates, fractional distillation under reduced pressure removes low-boiling impurities .
Advanced: What role does the difluoromethoxy group play in biological activity?
Answer:
- Metabolic Stability : CF₂ groups resist enzymatic degradation (e.g., cytochrome P450), prolonging half-life .
- Lipophilicity : The difluoromethoxy group increases log P, enhancing blood-brain barrier penetration (predicted log P = 2.1 for this compound ).
- Target Selectivity : Fluorine’s van der Waals radius (1.47 Å) mimics hydroxyl groups, enabling selective binding to receptors .
Basic: How to handle and store this compound safely?
Answer:
- Storage : Keep in amber vials under nitrogen at -20°C to prevent oxidation .
- Safety : Use PPE (gloves, goggles) due to potential amine toxicity. Refer to SDS for acute toxicity data (e.g., LD₅₀ in rodents ).
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Heat Management : Exothermic reactions (e.g., NaH-mediated substitutions) require jacketed reactors for temperature control .
- Cost-Efficiency : Replace expensive catalysts (e.g., Pd/C) with Fe powder in reductive steps (see pantoprazole syntheses ).
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for impurities (<0.15% for any single impurity ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
